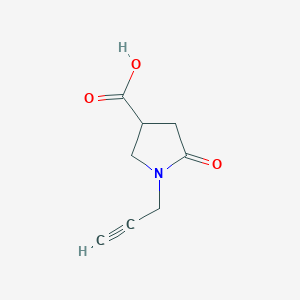

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid

Description

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid is an organic compound that belongs to the pyrrolidine family. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is characterized by the presence of a pyrrolidine ring with a carboxylic acid group and a prop-2-yn-1-yl substituent, making it a valuable scaffold for the synthesis of various bioactive molecules.

Properties

IUPAC Name |

5-oxo-1-prop-2-ynylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h1,6H,3-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFMYWSCDVATLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CC(CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of pyrrolidine derivatives. For example, pyrrolidine can be oxidized using oxidizing agents such as nitric acid to form pyrrolidine-3-carboxylic acid

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can be employed to replace the prop-2-yn-1-yl group with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Alkylating Agents: Alkyl halides, alkynyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors or other proteins, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry with similar biological activities.

2-Pyrrolidone-5-carboxylic acid: Known for its role in oxidative stress and cardiac function.

Spiro[4H-3,1-benzoxazine-4,3’-pyrrolidine]-1’-carboxylic acid: Another pyrrolidine derivative with unique structural features.

Uniqueness

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substituents and functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid (CAS Number: 1155979-84-2) is a compound belonging to the pyrrolidine family, recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring with a carboxylic acid group and a prop-2-yn-1-yl substituent. The molecular formula is with a molecular weight of 167.16 g/mol.

| Property | Value |

|---|---|

| CAS Number | 1155979-84-2 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

Target of Action

The compound acts as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen () and superoxide anion () through energy transfer and single electron transfer pathways. This mechanism is crucial for its biological effects, particularly in oxidative stress modulation.

Biochemical Pathways

Research indicates that derivatives of this compound can decrease levels of 5-oxoproline, an important mediator of oxidative stress, thereby improving cardiac function post-myocardial infarction in animal models.

Anticancer Activity

Recent studies have demonstrated that 5-Oxo derivatives exhibit promising anticancer properties. For instance, compounds derived from 5-Oxo-pyrrolidine were tested against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives significantly reduced cell viability, suggesting a structure-dependent anticancer activity:

| Compound | IC50 (µM) | Effect on A549 Cells |

|---|---|---|

| Compound 15 | 66 | Significant reduction in viability |

| Compound 21 | Not specified | High activity against multidrug-resistant strains |

Notably, compound 21 showed selective antimicrobial activity against resistant Staphylococcus aureus strains .

Antimicrobial Activity

The antimicrobial potential of 5-Oxo derivatives has also been explored against various pathogens. In vitro studies highlighted their effectiveness against multidrug-resistant bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for the most active compounds .

Case Studies

- Anticancer Study : In a controlled experiment, various derivatives were tested on A549 cells to evaluate their cytotoxic effects compared to cisplatin. The results indicated that compounds with free amino groups exhibited the most potent anticancer activity while maintaining low toxicity towards non-cancerous cells .

- Antimicrobial Study : A series of compounds were screened against clinically significant pathogens. The findings confirmed that certain derivatives effectively inhibited the growth of resistant strains, positioning them as potential candidates for further drug development .

Q & A

Q. What in vitro models are suitable for evaluating its neuroprotective potential?

- Methodological Answer : Primary neuronal cultures or SH-SY5Y cells treated with oxidative stressors (e.g., H₂O₂) assess neuroprotection. Mechanistic studies involve Western blotting for apoptosis markers (Bax/Bcl-2) and mitochondrial membrane potential assays (JC-1 dye). Comparative studies with known neuroprotectants (e.g., riluzole) validate efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.